[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound with a unique structure that combines cyclopropyl, cyclohexyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropyl bromide through a nucleophilic substitution reaction using ammonia.
Acetylation: The cyclopropylamine is then acetylated using acetic anhydride to form N-acetyl-cyclopropylamine.
Cyclohexylamine Derivative Formation: Cyclohexylamine is reacted with a suitable reagent to introduce the amino group at the desired position on the cyclohexane ring.
Coupling Reaction: The N-acetyl-cyclopropylamine is coupled with the cyclohexylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and cyclohexyl groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl and cyclohexyl groups can influence the compound’s binding affinity and specificity for these targets. The acetyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the cyclohexyl and acetic acid moieties.
Cyclohexylamine: Contains the cyclohexyl group but lacks the cyclopropyl and acetic acid moieties.
N-Acetyl-cyclopropylamine: Contains the cyclopropyl and acetyl groups but lacks the cyclohexyl and acetic acid moieties.
Uniqueness
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is unique due to its combination of cyclopropyl, cyclohexyl, and amino groups. This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs.
Properties
IUPAC Name |
2-[[4-[acetyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)15(12-6-7-12)11-4-2-10(3-5-11)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWBVINJBPYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCC(CC1)NCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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